N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide (Molecular formula: C₂₀H₁₇Cl₂N₃O; Average mass: 386.276 g/mol) is a dual-indole derivative featuring a central acetamide linker. The compound contains a 5-chloro-substituted indole moiety at the ethylamine position and a 6-fluoro-substituted indole at the acetamide side chain (Figure 1).
Properties
Molecular Formula |
C20H17ClFN3O |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C20H17ClFN3O/c21-15-2-4-18-17(9-15)14(11-24-18)5-7-23-20(26)12-25-8-6-13-1-3-16(22)10-19(13)25/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
LNWBLCQQMXEZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-indole-3-ethylamine and 6-fluoro-1H-indole-1-acetic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions to ensure complete reaction.
Chemical Reactions Analysis
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Research indicates that compounds with indole structures, such as N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide, exhibit a range of biological activities, including:
1. Anticancer Activity
- Indole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to suppress the proliferation of A549 lung cancer cells, demonstrating preferential cytotoxicity against rapidly dividing cells compared to normal fibroblasts .
2. Antimicrobial Properties
- The compound's derivatives have been tested for antimicrobial activity against various pathogens. Some studies reported moderate activity against Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective antifungal properties .
3. Neuroprotective Effects
- Indole derivatives are also being investigated for neuroprotective effects. Research suggests that they may influence pathways related to neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The synthetic pathways often include:
- Formation of the indole core.
- Introduction of the ethyl and acetamide substituents.
- Halogenation to achieve the desired chloro and fluoro substitutions.
Case Studies
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s dual indole system distinguishes it from simpler indole derivatives. Key structural analogs and their properties are compared below:
Key Observations :
- Substituent Effects : The target compound’s 5-Cl and 6-F substituents may enhance metabolic stability and target binding compared to methoxy (e.g., melatonin) or nitro groups () .
- Dual Indole System : Unlike single-indole analogs (), the dual indole structure may enable multi-target interactions, though this requires validation.
- Molecular Weight : The higher molecular weight (386 vs. 236–340) could impact bioavailability, necessitating formulation optimization.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClF2N2O |
| Molecular Weight | 368.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of indole derivatives followed by acylation reactions to introduce the acetamide group. Such synthetic routes often utilize reagents like ethyl bromoacetate and bases such as potassium carbonate, followed by reduction and cyclization processes to achieve the desired compound structure .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in cell proliferation, which is crucial for anticancer effects.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cancer and other diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxicity. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate promising efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These values suggest that the compound could be a candidate for further development in cancer therapy .
Other Biological Activities
In addition to anticancer effects, the compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some research suggests that indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Study on Anticancer Activity
A study conducted on the efficacy of this compound involved treating human cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates in cancer cells.
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of the compound against specific bacterial strains. The results showed that it inhibited bacterial growth effectively, suggesting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
